3-(3,4-dimethoxyphenyl)prop-2-ynoic Acid
Overview
Description
Molecular Structure Analysis
The molecular structure of “3-(3,4-dimethoxyphenyl)prop-2-ynoic Acid” consists of a prop-2-ynoic acid group attached to a 3,4-dimethoxyphenyl group . The InChI string representation of the molecule isInChI=1S/C11H10O4/c1-14-9-5-3-8 (4-6-11 (12)13)7-10 (9)15-2/h3,5,7H,1-2H3, (H,12,13)
.
Scientific Research Applications
Synthesis and Antioxidant Properties
- 3-(3,4-dimethoxyphenyl)prop-2-ynoic acid derivatives exhibit notable antioxidant activities. A study developed preparative methods for synthesizing related compounds and evaluated their antioxidant activity using in vitro methods, indicating their potential in oxidative stress-related applications (Dovbnya et al., 2022).
Asymmetric Hydrogenation Studies
- Research focusing on optically pure forms of related compounds, such as (S)-6,7-Dimethoxy-1,2,3,4-Tetrahydro-3-Isoquinolinecarboxylic Acid, has been conducted to explore efficient synthesis methods and potential applications in asymmetric hydrogenation (O'reilly et al., 1990).
Lignin Acidolysis Mechanisms
- Investigations into the acidolysis of lignin model compounds, including those with 3,4-dimethoxyphenyl groups, offer insights into the mechanisms of bond cleavage in lignin, crucial for understanding and improving lignin degradation processes (Yokoyama, 2015).
Synthesis of Polyacetylenes
- Novel polyacetylenes containing carbamate and eugenol moieties, including derivatives of this compound, have been synthesized, demonstrating their utility in creating materials with stable helical structures and solubility in common organic solvents (Rahim, 2020).
Biological Activities of Derivatives
- Research on 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives synthesized from related compounds revealed their fungicidal and insecticidal activities, highlighting their potential in agricultural and pest control applications (Liu et al., 2004).
Electrophysical Properties
- A study on the structural, electro-optical, and charge-transport properties of a compound including the 3,4-dimethoxyphenyl group explored its potential as a hole-transport material, relevant for applications in electronic and photonic devices (Irfan et al., 2015).
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as hydroxycinnamic acids , which are known to interact with a variety of biological targets.
Mode of Action
As a hydroxycinnamic acid derivative, it may share similar mechanisms with other compounds in this class, which includes interactions with various enzymes and receptors
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)prop-2-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3,5,7H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYMTYGXJXAZEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#CC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395329 | |
Record name | 3-(3,4-dimethoxyphenyl)prop-2-ynoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22511-06-4 | |
Record name | 3-(3,4-dimethoxyphenyl)prop-2-ynoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3,4-Dimethoxy-phenyl)-propynoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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